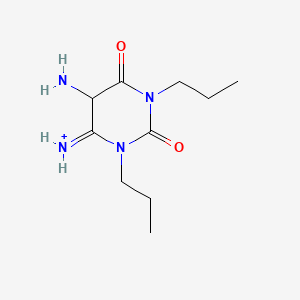
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms. The presence of amino and oxo groups contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially altering their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor in a pharmacological context.
Comparaison Avec Des Composés Similaires
- (5-Amino-2,6-dioxo-1,3-dimethyl-1,3-diazinan-4-ylidene)azanium
- (5-Amino-2,6-dioxo-1,3-diethyl-1,3-diazinan-4-ylidene)azanium
Comparison: Compared to its similar compounds, (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is unique due to its propyl groups, which can influence its reactivity and interactions. The length and branching of the alkyl chains can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl and ethyl counterparts.
Propriétés
Formule moléculaire |
C10H19N4O2+ |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
(5-amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h7,12H,3-6,11H2,1-2H3/p+1 |
Clé InChI |
ZPPJKAXGVQNIKZ-UHFFFAOYSA-O |
SMILES canonique |
CCCN1C(=[NH2+])C(C(=O)N(C1=O)CCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



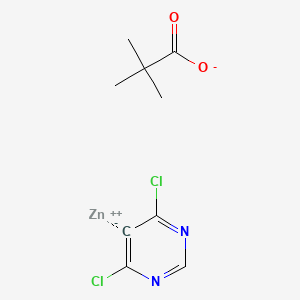

![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
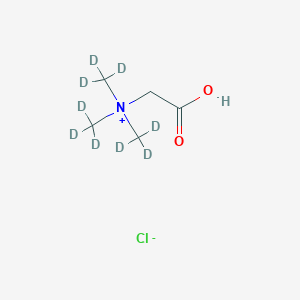
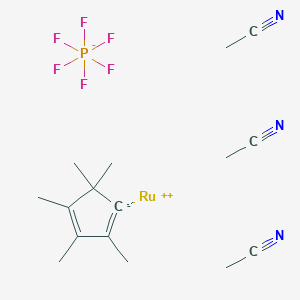

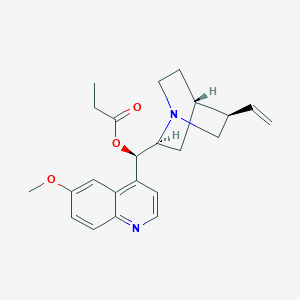
![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
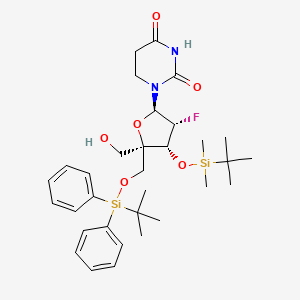

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
